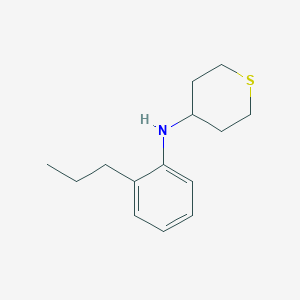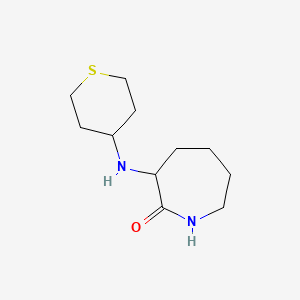![molecular formula C10H11ClN2O2 B7557375 4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
4-[(2-Chloroacetyl)amino]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloroacetyl)amino]-3-methylbenzamide, also known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAMB is a small molecule that belongs to the class of benzamides and has a molecular weight of 233.68 g/mol.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer progression, inflammation, and neurodegeneration. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. In addition, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has also been shown to modulate the activity of various ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-tumor activity. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of inflammatory pathways, which may contribute to its anti-inflammatory and neuroprotective effects. Furthermore, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has several advantages for lab experiments, including its low molecular weight, high solubility in organic solvents, and ease of synthesis. However, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide also has some limitations, including its low bioavailability and potential toxicity at high doses. Therefore, further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications.
Future Directions
There are several future directions for the research on 4-[(2-Chloroacetyl)amino]-3-methylbenzamide. First, more studies are needed to elucidate the mechanism of action of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide and its interactions with other signaling pathways involved in cancer, inflammation, and neurodegeneration. Second, further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications. Third, more studies are needed to evaluate the safety and efficacy of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide in preclinical and clinical trials. Fourth, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be used as a lead compound for the development of new analogs with improved pharmacological properties. Finally, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce their side effects.
Conclusion
4-[(2-Chloroacetyl)amino]-3-methylbenzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of various signaling pathways involved in disease progression. Further studies are needed to optimize the formulation and dosage of 4-[(2-Chloroacetyl)amino]-3-methylbenzamide for therapeutic applications and to evaluate its safety and efficacy in preclinical and clinical trials.
Synthesis Methods
4-[(2-Chloroacetyl)amino]-3-methylbenzamide can be synthesized through a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-N-(2-chloroacetyl) acetamide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB. Furthermore, 4-[(2-Chloroacetyl)amino]-3-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-6-4-7(10(12)15)2-3-8(6)13-9(14)5-11/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUCHQAFLTUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloroacetyl)amino]-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-methyltetrazol-5-yl)phenyl]thian-4-amine](/img/structure/B7557298.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-(methylamino)acetamide](/img/structure/B7557302.png)
![2-chloro-N-[2-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557315.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)

![ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate](/img/structure/B7557335.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)
![N-[4-methyl-3-(pyridin-4-ylmethylamino)phenyl]propanamide](/img/structure/B7557347.png)


![5-[(2-Chloroacetyl)amino]-2-fluorobenzamide](/img/structure/B7557354.png)
![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)